4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine
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Overview
Description
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine is a complex organic compound with the molecular formula C16H24BNO4S2. This compound is known for its unique structure, which includes a thiomorpholine ring, a sulfonyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. It is used in various fields, including medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine typically involves the following steps:
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, which can involve the use of sulfonyl chlorides and appropriate bases.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine involves its interaction with molecular targets through its boron and sulfur-containing moieties. The boron group can participate in Lewis acid-base interactions, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a thiomorpholine ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains three boron-containing groups attached to a benzene ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features an aldehyde group instead of a sulfonyl group.
Uniqueness
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine is unique due to its combination of a thiomorpholine ring, a sulfonyl group, and a boron-containing moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S2/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)24(19,20)18-9-11-23-12-10-18/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFBRIMQOAEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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